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dTDP-D-glucuronate -

dTDP-D-glucuronate

Catalog Number: EVT-1588800
CAS Number:
Molecular Formula: C16H21N2O17P2-3
Molecular Weight: 575.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DTDP-D-glucuronate is a member of glucuronates and a dTDP-sugar. It has a role as a mouse metabolite. It derives from a D-glucuronate.
Overview

dTDP-D-glucuronate, or deoxythymidine diphosphate D-glucuronate, is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycosaminoglycans. It serves as a donor of D-glucuronic acid in various glycosylation reactions, which are essential for the synthesis of complex carbohydrates and structural components in cells.

Source

dTDP-D-glucuronate is synthesized from D-glucose through a series of enzymatic reactions. The initial substrate, D-glucose, is phosphorylated to form glucose-1-phosphate, which is then converted into dTDP-D-glucose. This compound can subsequently undergo oxidation to yield dTDP-D-glucuronate. The enzymes involved in this biosynthetic pathway include thymidylyltransferases and dehydrogenases, which facilitate the conversion of substrates through specific catalytic actions.

Classification

dTDP-D-glucuronate belongs to the class of nucleotide sugars, specifically categorized under pyrimidine nucleotide sugars. It is structurally related to other nucleotide sugars such as UDP-D-glucuronate and GDP-D-mannose, which also participate in glycosylation processes.

Synthesis Analysis

Methods

The synthesis of dTDP-D-glucuronate typically involves multiple enzymatic steps. One common method includes:

  1. Conversion of D-Glucose to D-Glucose-1-Phosphate: This step is catalyzed by phosphoglucomutase.
  2. Formation of dTDP-D-Glucose: The enzyme thymidylyltransferase catalyzes the reaction between dTTP and D-glucose-1-phosphate.
  3. Oxidation to dTDP-D-Glucuronate: This final step is mediated by dehydrogenase enzymes that convert dTDP-D-glucose into dTDP-D-glucuronate through the addition of NAD+ as a cofactor.

Technical Details

The enzymatic reactions can be optimized by adjusting parameters such as pH, temperature, and substrate concentrations to maximize yield. For instance, the use of immobilized enzymes has been shown to enhance reaction efficiency and facilitate product recovery.

Molecular Structure Analysis

Structure

The molecular structure of dTDP-D-glucuronate consists of a thymidine moiety linked to two phosphate groups and a glucuronic acid residue. The glucuronic acid component features a carboxylic acid group that contributes to its biochemical reactivity.

Data

  • Molecular Formula: C₁₂H₁₅N₂O₁₁P₂
  • Molecular Weight: Approximately 405.2 g/mol
  • Structural Representation: The structure can be represented as follows:
dTDP D glucuronateThymidinePhosphate2D Glucuronic Acid\text{dTDP D glucuronate}\rightarrow \text{Thymidine}-\text{Phosphate}_2-\text{D Glucuronic Acid}
Chemical Reactions Analysis

Reactions

dTDP-D-glucuronate participates in various biochemical reactions, primarily involving glycosylation processes where it donates its glucuronic acid moiety to acceptor molecules. Some key reactions include:

  1. Glycosyl Transfer Reactions: In these reactions, dTDP-D-glucuronate acts as a glycosyl donor in the formation of glycosidic bonds with various acceptor substrates.
  2. Epimerization Reactions: Enzymes can convert dTDP-D-glucuronate into other nucleotide sugars through epimerization processes.

Technical Details

The enzymatic activity can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to analyze reaction products and confirm the formation of desired nucleotide sugars.

Mechanism of Action

Process

The mechanism by which dTDP-D-glucuronate functions involves its role as an activated sugar donor in glycosylation reactions. Enzymes known as glycosyltransferases facilitate the transfer of the glucuronic acid from dTDP-D-glucuronate to specific hydroxyl groups on acceptor molecules, forming glycosidic bonds.

Data

Kinetic studies indicate that the reaction rates depend on factors such as enzyme concentration, substrate availability, and environmental conditions (e.g., pH and temperature). Specific activity measurements for enzymes utilizing dTDP-D-glucuronate can provide insights into their efficiency and substrate specificity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.
  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments.

Chemical Properties

  • pKa Values: The carboxylic acid group in glucuronic acid has a pKa around 3.0, influencing its reactivity.
  • Reactivity: Acts as a reducing agent in certain biochemical contexts; susceptible to hydrolysis under alkaline conditions.
Applications

Scientific Uses

dTDP-D-glucuronate has significant applications in biochemical research and industrial biotechnology:

  1. Glycobiology Studies: Used extensively in studies exploring glycan structures and functions.
  2. Pharmaceutical Development: Plays a role in synthesizing glycosaminoglycans used in drug formulations.
  3. Enzymatic Assays: Serves as a substrate for assays designed to characterize glycosyltransferases and other related enzymes.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis via dTDP-Glucose 4,6-Dehydratase (RmlB)

dTDP-D-glucuronate biosynthesis centers on dTDP-4-keto-6-deoxy-D-glucose, a pivotal intermediate generated by dTDP-glucose 4,6-dehydratase (RmlB). This homodimeric enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD⁺ as an essential cofactor [4] [5]. The catalytic mechanism proceeds via three well-characterized steps:

  • Oxidation: Hydride abstraction from the C4 position of dTDP-D-glucose, forming dTDP-4-ketoglucose and NADH.
  • Dehydration: Elimination of the C5-OH and C6-H, producing the transient enol intermediate dTDP-4-ketoglucose-5,6-ene.
  • Reduction: Stereospecific reduction of the enol intermediate at C6 by NADH, yielding dTDP-4-keto-6-deoxy-D-glucose [4] [5].

RmlB’s structure comprises two domains: an N-terminal Rossmann fold for NAD⁺ binding and a C-terminal substrate-binding domain. A conserved catalytic triad (Tyr167-Lys171) facilitates proton transfer, while hydrophobic residues stabilize the enol intermediate [4]. Pre-steady-state kinetic analyses using rapid mix-quench MALDI-MS confirm the accumulation of dTDP-4-ketoglucose-5,6-ene, underscoring its role as the central transient species [5].

Table 1: Key Structural and Functional Features of RmlB

PropertyDetailBiological Significance
Quaternary StructureHomodimer with four-helix bundle interfaceEnsures stability and catalytic efficiency
Active Site MotifTyr167-XXX-Lys171Facilitates acid/base catalysis
CofactorNAD⁺ (irreversibly bound)Drives dehydration and reduction steps
Key IntermediatedTDP-4-ketoglucose-5,6-eneConfirmed via rapid mix-quench MALDI-MS

Role in 6-Deoxyhexose Glycosylated Natural Product Biosynthesis

dTDP-4-keto-6-deoxy-D-glucose serves as the universal precursor for diverse 6-deoxyhexoses incorporated into bioactive natural products. Its C4 keto group enables enzymatic modifications that generate structural diversity:

  • Deoxygenation: Formation of 2,6- or 3,6-dideoxy sugars (e.g., dTDP-D-olivose).
  • Epimerization: RmlC catalyzes C3/C5 epimerization to generate dTDP-4-keto-L-rhamnose, reduced to dTDP-L-rhamnose by RmlD [2] [8].
  • Amination: VioA (aminotransferase) converts the C4 keto group to an amino group, yielding dTDP-D-Qui4N, a precursor for Shigella dysenteriae O-antigens [1].

These modified sugars define the biological activity of polyketide antibiotics (e.g., erythromycin) and bacterial virulence factors. For instance:

  • dTDP-L-rhamnose is critical for cell wall integrity in pathogens like Mycobacterium tuberculosis.
  • dTDP-D-Qui4NAc (acetylated dTDP-D-Qui4N) determines serotype specificity in Escherichia coli O7 [1] [6].

Substrate Specificity and Intermediate Stabilization Strategies

Substrate Promiscuity:

  • RmlA (thymidylyltransferase) exhibits broad specificity, accepting dTTP/dUTP/UTP and modified glucosamines (GlcNH₂-1-P, GlcN₃-1-P) to generate non-natural dTDP/dUDP-sugars [8].
  • RmlB requires the C2-OH and C4-keto groups but tolerates modifications at C3/C5, enabling chemoenzymatic synthesis of dTDP-2,6-dideoxysugars [7].

Intermediate Stabilization:

  • Chemical Trapping: Labile intermediates (e.g., dTDP-4-ketoglucose-5,6-ene) are stabilized using NaBH₄ reduction, enabling MALDI-MS detection [5].
  • Site-Directed Mutagenesis: Mutation of RmlB’s Tyr167 disrupts proton transfer, trapping dTDP-4-ketoglucose-5,6-ene for structural studies [4].
  • Cryoenzymology: Low-temperature crystallography captures RmlB-NAD⁺-substrate ternary complexes, revealing the enol intermediate’s binding geometry [5].

Kinetic Analysis of Pre-Steady-State Turnover Mechanisms

Pre-steady-state kinetics reveal transient intermediates and rate-limiting steps in RmlB catalysis:

  • Deuterium Exchange: Rapid C5-H exchange in dTDP-glucose occurs before dehydration, indicating base-catalyzed enolization [5].
  • Intermediate Accumulation: NADH accounts for 5–60% of enzyme-bound species during steady-state turnover, confirming dTDP-4-ketoglucose-5,6-ene as the predominant intermediate [5].
  • Rate Constants: Using rapid mix-quench MALDI-MS, the conversion of dTDP-glucose to dTDP-4-keto-6-deoxyglucose follows biphasic kinetics:
  • k₁ = 120 s⁻¹ (dehydrogenation and dehydration)
  • k₂ = 25 s⁻¹ (reduction of enol intermediate) [5]

Table 2: Kinetic Parameters of Enzymes in dTDP-Sugar Pathways

EnzymeOrganismSubstrateKm (μM)kcat (s⁻¹)Reference
Ss-RmlASaccharothrix syringaedTTP49.565.39 [8]
Ss-RmlASaccharothrix syringaeGlc-1-P117.303.46 [8]
Ss-RmlBSaccharothrix syringaedTDP-glucose98.6011.20 [8]
RmlBSalmonella entericadTDP-glucose85.0015.00 [4]

Properties

Product Name

dTDP-D-glucuronate

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxyoxane-2-carboxylate

Molecular Formula

C16H21N2O17P2-3

Molecular Weight

575.3 g/mol

InChI

InChI=1S/C16H24N2O17P2/c1-5-3-18(16(26)17-13(5)23)8-2-6(19)7(32-8)4-31-36(27,28)35-37(29,30)34-15-11(22)9(20)10(21)12(33-15)14(24)25/h3,6-12,15,19-22H,2,4H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,17,23,26)/p-3/t6-,7+,8+,9-,10-,11+,12-,15?/m0/s1

InChI Key

WNUWWHMCMPDGLG-NESOPGPVSA-K

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O

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